molecular formula C24H24O5 B2857458 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one CAS No. 610765-15-6

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Cat. No.: B2857458
CAS No.: 610765-15-6
M. Wt: 392.451
InChI Key: OTSXVUBQZGCPQG-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a complex organic compound that features a unique structure combining a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to minimize side reactions and improve overall yield. This can involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent choice and reaction temperature are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antibacterial activity or enzyme inhibition . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one apart is its combination of the chromenone core with the dihydrobenzo[b][1,4]dioxin moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Biological Activity

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a derivative of chromenone, which is known for its diverse biological activities. This article focuses on its biological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22O5\text{C}_{18}\text{H}_{22}\text{O}_5

This structure features a chromenone core substituted with a dihydrobenzo[dioxin] moiety and an alkoxy group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown potent inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Reference
Compound AMCF7 (breast)5.8
Compound BA549 (lung)12
Compound CHeLa (cervical)0.88

The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Effects

Compounds within the same structural category have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. These effects suggest potential therapeutic applications in treating inflammatory diseases.

Case Study:
A study conducted on a related compound showed a reduction in inflammation markers in an animal model of arthritis. The administration of the compound resulted in a significant decrease in paw edema and inflammatory cytokine levels.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that it can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%) at 100 μMABTS Scavenging (%) at 100 μMReference
Compound D8590
Compound E7882

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-(3-methylbut-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-4-16-11-18-22(13-21(16)26-8-7-15(2)3)29-14-19(24(18)25)17-5-6-20-23(12-17)28-10-9-27-20/h5-7,11-14H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSXVUBQZGCPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC=C(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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